6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, commonly referred to as MK-6240, is a radiolabeled compound designed for use in positron emission tomography (PET) imaging. This compound has garnered attention for its specificity in binding to neurofibrillary tangles, which are associated with neurodegenerative diseases such as Alzheimer's disease. The ability to visualize these tangles in vivo presents significant opportunities for both diagnosis and therapeutic monitoring.
MK-6240 is classified as a radiopharmaceutical, specifically a PET tracer. It belongs to a category of compounds that target tau protein aggregates, which are critical biomarkers for neurodegeneration. The synthesis and characterization of MK-6240 have been reported in various scientific studies, highlighting its potential in clinical applications for detecting tau pathology in Alzheimer's disease and other related disorders .
The synthesis of MK-6240 involves several steps, including the introduction of fluorine isotopes. One notable method described involves the use of a bis-Boc protected precursor, which is converted into MK-6240 via a simplified radiosynthesis process. This method allows for the efficient incorporation of fluorine-18 into the compound .
Key steps include:
The molecular structure of MK-6240 can be represented as follows:
This structure features an isoquinoline core substituted at the 6-position with a fluorine atom and at the 3-position with a pyrrolo[2,3-c]pyridine moiety. The presence of these functional groups contributes to its binding affinity for tau aggregates.
Key structural data includes:
MK-6240 participates in various chemical reactions primarily related to its synthesis and radiolabeling. The key reactions include:
These reactions are critical for ensuring that the compound retains its biological activity while achieving high radiochemical purity necessary for PET imaging .
MK-6240 acts by selectively binding to neurofibrillary tangles formed by hyperphosphorylated tau protein. The mechanism involves:
In preclinical studies, MK-6240 demonstrated specificity for tau aggregates over other brain structures, making it a promising tool for both research and clinical diagnostics .
Relevant analyses include assessments of stability under light exposure and temperature variations during storage .
MK-6240 is primarily used in:
The radiosynthesis of 6-(Fluoro-¹⁸F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([¹⁸F]-MK-6240) employs a two-step strategy involving nucleophilic aromatic substitution followed by acidic deprotection. This process begins with the reaction of the nitro-precursor, tert-butyl N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate (NGMA-239), with cyclotron-produced [¹⁸F]fluoride. The fluoride ion, activated by potassium carbonate and kryptand 222 (K₂CO₃/K₂₂₂), displaces the nitro group under anhydrous conditions in dimethyl sulfoxide (DMSO) at 120°C for 10 minutes. This yields a Boc-protected intermediate, which undergoes hydrolysis using concentrated hydrochloric acid (HCl, 6N) at 90°C for 5 minutes to remove the Boc groups. The final product is purified via solid-phase extraction (SPE) or semi-preparative high-performance liquid chromatography (HPLC), formulated in ethanol/saline, and sterile-filtered [4] [6].
Automated modules like the GE FASTlab™ and Sumitomo CFN-MPS200 have optimized this pathway. The FASTlab system uses a disposable cassette for SPE purification (C18 Plus cartridges), eliminating HPLC and reducing synthesis time to 60 minutes with radiochemical yields of 9.5% (non-decay corrected). Similarly, the CFN-MPS200 achieves decay-corrected yields of 28.0 ± 3.5% in 78 minutes [3] [4].
Table 1: Radiosynthesis Platforms for [¹⁸F]-MK-6240
| Synthesizer | Purification Method | Synthesis Time (min) | Radiochemical Yield (%) | Key Advantages |
|---|---|---|---|---|
| GE TRACERlab FX-FN | Semi-prep HPLC | 90 | 7.5 ± 1.9 (non-decay corr.) | High purity (>99%) |
| GE FASTlab™ | SPE (C18 cartridge) | 60 | 9.5 (non-decay corr.) | HPLC-free |
| Sumitomo CFN-MPS200 | Semi-prep HPLC | 78.4 ± 1.1 | 28.0 ± 3.5 (decay corr.) | High molar activity |
Precursor design centers on NGMA-239, chosen for its reactivity in nucleophilic substitution and stability during handling. The di-Boc protection of the 5-amino group prevents undesirable side reactions during fluorination, such as electrophilic addition or oxidation. This design also enhances precursor solubility in polar aprotic solvents (e.g., DMSO), facilitating homogeneous reaction conditions [4]. The nitro group at the 6-position is ideal for displacement due to its strong electron-withdrawing nature, accelerating the reaction kinetics with [¹⁸F]fluoride. Post-fluorination, the Boc groups are efficiently cleaved under mild acidic conditions without damaging the isoquinoline core [6].
Structural modifications to the precursor, such as altering the protecting groups or the leaving group, were evaluated to improve radiochemical efficiency. For example, replacing the nitro group with trimethylammonium or iodonium salts did not enhance yields significantly and introduced complications in purification. Consequently, the nitro-precursor remains optimal for clinical-scale production [4] [9].
Table 2: Role of Boc Protection in Precursor Design
| Functional Group | Unprotected Form | Boc-Protected Form | Purpose of Protection |
|---|---|---|---|
| 5-Amino group | Nucleophilic | Stable carbamate | Prevents side reactions with electrophiles or oxidants |
| Pyrrolopyridine nitrogen | Basic | Unaffected | Maintains core reactivity |
Automated synthesizers enable reproducible [¹⁸F]-MK-6240 production under Current Good Manufacturing Practices guidelines. The GE TRACERlab FX-FN and CFN-MPS200 platforms use disposable cassettes pre-loaded with reagents, ensuring no cross-contamination between batches. Critical quality control tests include:
The FASTlab™ system exemplifies scalability, producing 130–200 mCi per batch from a 30-minute cyclotron irradiation. For cGMP compliance, all vials, tubing, and cassettes are sterile and pyrogen-free, with synthesis parameters documented electronically for batch record tracing [3] [6].
Recent innovations include HPLC-free purification (e.g., FASTlab’s SPE cartridges), which reduces synthesis time and complexity. The CFN-MPS200’s integrated HPLC unit still achieves >98% radiochemical purity, meeting United States Pharmacopeia release criteria [4].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6